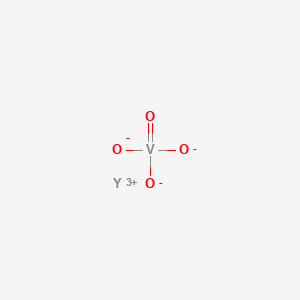

trioxido(oxo)vanadium; yttrium(3+)

Description

Key Properties of YVO4

Several key properties contribute to YVO4's suitability as a host material:

Crystal Structure and Stability: YVO4 possesses a zircon tetragonal crystal structure, which provides a stable and ordered environment for dopant ions. wikipedia.orglasercomponents.com This structure is crucial for achieving consistent and predictable material performance. The material also exhibits good temperature stability, as well as physical and mechanical properties. castech.comi-wave.com

Wide Transparency Range: YVO4 is transparent over a broad wavelength range, from the visible to the infrared spectrum (approximately 0.4 to 5 μm). lasercomponents.commsesupplies.com This wide transparency window is essential for optical applications, allowing for the efficient transmission of light with minimal loss.

Large Birefringence: As a positive uniaxial crystal, YVO4 exhibits significant birefringence, which is the difference in refractive indices for light polarized in different directions. castech.commsesupplies.com This property is vital for creating polarizing optics and other components that manipulate the polarization of light. lasercomponents.com

Excellent Host for Lanthanide Ions: YVO4 is an exceptional host for lanthanide ions, such as neodymium (Nd) and europium (Eu). The crystal lattice of YVO4 provides a suitable environment for these ions, leading to efficient energy transfer and luminescence. researchgate.netwikipedia.org

Table 1: Key Properties of Yttrium Orthovanadate (YVO4)

| Property | Value | Reference |

|---|---|---|

| Crystal Structure | Zircon Tetragonal | wikipedia.orglasercomponents.com |

| Density | 4.22 - 4.24 g/cm³ | wikipedia.orglasercomponents.com |

| Melting Point | 1810 - 1940 °C | wikipedia.orgmsesupplies.com |

| Mohs Hardness | ~5 | wikipedia.orglasercomponents.com |

| Thermal Conductivity | 5.23 W/mK (parallel to c-axis), 5.10 W/mK (perpendicular to c-axis) | wikipedia.orgmsesupplies.com |

| Transparency Range | 0.4 - 5 μm | lasercomponents.comi-wave.com |

| Birefringence (at 1550 nm) | 0.2039 | wikipedia.orghgoptronics.com |

Structure

2D Structure

Properties

IUPAC Name |

trioxido(oxo)vanadium;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.V.Y/q;3*-1;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVYNEUUYROOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)([O-])[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

YVO4, O4VY | |

| Record name | yttrium vanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium_vanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.845 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-12-6 | |

| Record name | Vanadium yttrium oxide (VYO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium yttrium oxide (VYO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium yttrium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Evolution of Research in Yttrium Orthovanadate Yvo4 Based Materials

Solution-Based Precursor Routes for Yttrium Orthovanadate (YVO4) Nanomaterials

Solution-based methods offer excellent control over the stoichiometry and homogeneity of the resulting YVO4 nanomaterials. These techniques involve the reaction of yttrium and vanadium precursors in a liquid medium, followed by precipitation or crystallization.

Wet-Chemical Precipitation Techniques for Yttrium Orthovanadate (YVO4)

Wet-chemical precipitation, including co-precipitation, is a straightforward and widely used method for synthesizing YVO4 nanoparticles. This technique involves mixing aqueous solutions of yttrium and vanadium salts, often with a precipitating agent, to form an insoluble YVO4 precursor. The precipitate is then typically subjected to a heat treatment to obtain the crystalline YVO4 phase.

In a typical co-precipitation process, aqueous solutions of a yttrium salt, such as yttrium nitrate (B79036), and a vanadium source, like sodium orthovanadate, are combined. The addition of a complexing agent, such as sodium citrate (B86180), can help control the particle size and prevent agglomeration. acs.orgtandfonline.com The resulting precipitate is then washed and dried before being calcined at elevated temperatures to yield crystalline YVO4. Researchers have successfully synthesized EuVO4@YVO4 core-shell nanoparticles using a co-precipitation method, demonstrating the versatility of this technique for creating complex nanostructures. tandfonline.com

Sol-Gel Processing for Yttrium Orthovanadate (YVO4) Nanostructures

The sol-gel method is a versatile wet-chemical technique used to produce YVO4 in various forms, including powders, films, and nanofibers. nih.govscientific.netacs.orgnih.govacs.org This process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Typically, metal alkoxides or salts are used as precursors, which undergo hydrolysis and polycondensation reactions to form a three-dimensional network.

For the synthesis of YVO4, yttrium and vanadium precursors are dissolved in a suitable solvent, often with a chelating agent like citric acid and a polymerizing agent such as ethylene (B1197577) glycol. scientific.net The resulting sol is then heated to promote gelation. The dried gel can be calcined at various temperatures to obtain crystalline YVO4 nanostructures. scientific.net The final properties of the material, such as crystallite size and luminescence, are highly dependent on the heat treatment temperature and duration. scientific.net A biphasic sol-gel method has also been developed, utilizing an organic solution for the vanadium precursor and an aqueous solution for the yttrium salt, to produce microstructured/nanostructured YVO4:Eu3+ powders and films. nih.govacs.orgnih.govelsevierpure.com

| Parameter | Value | Reference |

| Heat Treatment Temperature | 400 °C, 500 °C, 600 °C | scientific.net |

| Heat Treatment Time | 1 h, 3 h | scientific.net |

| Resultant Phase | Tetragonal Zircon YVO4:Eu3+ | scientific.net |

Hydrothermal and Solvothermal Synthesis of Yttrium Orthovanadate (YVO4)

Hydrothermal and solvothermal synthesis are methods that utilize elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to crystallize materials directly from the solution. These techniques are particularly effective for producing well-defined, crystalline YVO4 nanoparticles with controlled size and morphology. bohrium.comuea.ac.ukosti.govcityu.edu.hkresearchgate.netresearchgate.net

In a typical hydrothermal synthesis of YVO4, yttrium and vanadium precursors are sealed in an autoclave with a solvent and heated to temperatures ranging from 140°C to 230°C. cityu.edu.hknih.govscispace.com The reaction time can be varied to control the particle size of the resulting nanoparticles. bohrium.comosti.gov For instance, studies have shown that by varying the hydrothermal time from 4 to 24 hours, the size of YVO4 nanoparticles can be controlled within the range of 11–40 nm. bohrium.comosti.gov Solvothermal synthesis employs organic solvents instead of water, which can influence the morphology of the final product. For example, using ethylene glycol as a solvent and polyvinylpyrrolidone (B124986) (PVP) as a surfactant has resulted in uniform and well-dispersed quasi-spherical YVO4 nanoparticles. rsc.org

| Parameter | Value | Reference |

| Temperature | 230 °C | cityu.edu.hkscispace.com |

| Pressure | 100 bars | cityu.edu.hkscispace.com |

| Duration | 6 hours | cityu.edu.hkscispace.com |

| Precursors | Yttrium Oxide (Y2O3), Vanadium Pentoxide (V2O5) | uea.ac.ukcityu.edu.hkscispace.com |

| Mineralizer | Ethyl acetate (B1210297) | uea.ac.ukcityu.edu.hkscispace.com |

Combustion Synthesis of Yttrium Orthovanadate (YVO4) Powders

Combustion synthesis is a rapid, energy-efficient method for producing fine, crystalline YVO4 powders. mdpi.com This technique involves an exothermic redox reaction between an oxidizer (typically a metal nitrate) and a fuel (an organic compound like urea, glycine, or citric acid). jca.edu.vnresearchgate.netresearchgate.netnih.gov The reaction, once initiated by a heat source, is self-sustaining and generates a large amount of heat and gases, leading to the formation of a voluminous, porous powder.

In the solution combustion synthesis of YVO4, yttrium nitrate and a vanadium source, such as a vanadium pentoxide gel, are mixed with a fuel like citric acid. researchgate.nettandfonline.comtandfonline.com The mixture is heated to initiate the combustion reaction. The resulting product is a highly porous nanopowder with a large specific surface area. researchgate.nettandfonline.comtandfonline.com The choice of fuel and the fuel-to-oxidizer ratio can significantly influence the characteristics of the final YVO4 powder. mdpi.com

| Parameter | Value | Reference |

| Precursors | Yttrium Nitrate Hexahydrate, Vanadium Pentoxide Gel | tandfonline.com |

| Fuel | Citric Acid | researchgate.nettandfonline.comtandfonline.com |

| Resultant Crystallite Size | ~30.95 nm | researchgate.nettandfonline.comtandfonline.com |

| Resultant Phase | Tetragonal YVO4 | researchgate.nettandfonline.comtandfonline.com |

| Specific Surface Area | ~46.57 m²/g | researchgate.nettandfonline.com |

Microwave-Assisted Synthesis of Yttrium Orthovanadate (YVO4) Nanoparticles

Microwave-assisted synthesis is a rapid and efficient method for producing YVO4 nanoparticles. capes.gov.br This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. The rapid and uniform heating provided by microwaves can result in smaller and more uniform nanoparticles.

In a typical microwave-assisted synthesis, precursor solutions are subjected to microwave irradiation, which quickly raises the temperature and promotes the formation of YVO4 nanoparticles. The pH of the solution has been shown to be a critical parameter in controlling the size of the resulting nanoparticles. capes.gov.br Microwave-assisted hydrothermal methods combine the advantages of both techniques, allowing for the synthesis of uniform-sized YVO4 nanoparticles in as little as one hour at temperatures around 140°C. nih.govredalyc.orgresearchgate.netresearchgate.net

| Parameter | Value | Reference |

| Method | Microwave-Assisted Hydrothermal | nih.govredalyc.orgresearchgate.netresearchgate.net |

| Temperature | 140 °C | nih.gov |

| Duration | 1 hour | nih.gov |

| Resultant Morphology | Uniform-sized nanoparticles | nih.gov |

Solid-State and Film Deposition Techniques for Yttrium Orthovanadate (YVO4)

Solid-state reaction is a traditional method for synthesizing YVO4, involving the high-temperature reaction of solid precursors. Film deposition techniques are employed to grow thin films of YVO4 on various substrates, which is essential for many optical and electronic applications.

A conventional solid-state reaction involves mixing stoichiometric amounts of yttrium oxide (Y2O3) and vanadium pentoxide (V2O5) powders and heating the mixture at high temperatures for an extended period. acs.org While this method is straightforward, it often requires high temperatures and long reaction times, and it can be challenging to control the particle size and morphology.

For thin film deposition, pulsed laser deposition (PLD) and sputtering are common techniques. acs.orgresearchgate.netosti.govkorvustech.com In PLD, a high-power laser is used to ablate a YVO4 target, and the ablated material is deposited onto a substrate. acs.orgresearchgate.netosti.govkorvustech.com The substrate temperature and oxygen pressure during deposition are critical parameters that influence the crystallinity and orientation of the resulting film. acs.org Sputtering involves bombarding a YVO4 target with energetic ions, causing atoms to be ejected and deposited onto a substrate. researchgate.netmdpi.comlesker.comresearchgate.net Reactive magnetron sputtering can be used to deposit Y2O3 films, which can then be further processed to form YVO4. mdpi.comresearchgate.net Another approach involves the anion exchange of electrodeposited layered yttrium hydroxide (B78521) films in a sodium vanadate (B1173111) solution to form YVO4 films at low temperatures. mdpi.com

| Technique | Substrate | Key Parameters | Resultant Film | Reference |

| Pulsed Laser Deposition | r-cut sapphire(11̄02) | Temperature: 700-900 °C, Oxygen Pressure: 250-350 mTorr | Highly crystalline (200)-oriented Nd:YVO4 | acs.org |

| Reactive Magnetron Sputtering | Si (100) | Deposition power, Heat treatment | Y2O3 thin films | mdpi.com |

| Anion Exchange | ITO glass | Reaction time, pH | YVO4 films with spindle-shaped particles | mdpi.com |

Solid-State Reaction Methods for Bulk Yttrium Orthovanadate (YVO₄)

Solid-state reaction is a conventional and widely used method for synthesizing polycrystalline powders and bulk crystals of YVO₄. This technique generally involves the high-temperature reaction of solid precursors to form the desired compound.

A common approach utilizes high-purity yttrium oxide (Y₂O₃) and vanadium pentoxide (V₂O₅) as the starting materials. These precursors are intimately mixed in stoichiometric ratios, often through a process of grinding or milling to ensure homogeneity. The mixture is then subjected to a series of heat treatments, or calcination steps, at elevated temperatures. For instance, single-phase Nd-doped YVO₄ nanopowders have been successfully synthesized via a chemical method followed by annealing at 1200°C for one hour to achieve good crystallinity. researchgate.net The annealing temperature is a critical parameter that significantly influences the crystal structure of the resulting nanopowders. researchgate.net X-ray diffraction (XRD) analysis of such powders often reveals a preferred crystallographic orientation, such as along the iust.ac.ir direction. researchgate.net

Another variant for producing bulk YVO₄ is the hydrothermal method, which involves a reaction in an aqueous solution at elevated temperature and pressure. In one such synthesis, YVO₄ powder was created from Y₂O₃ and V₂O₅ in the presence of ethyl acetate as a mineralizer at a relatively low temperature of 230°C and a pressure of 100 bars. uea.ac.ukresearchgate.net This process can yield well-crystallized YVO₄ with a tetragonal structure. uea.ac.ukresearchgate.net

For producing large, high-quality single crystals, the floating zone (FZ) method is employed. This technique uses an infrared convergence heater to create a narrow molten zone in a rod of the material. As the heater moves along the rod, the molten zone melts the polycrystalline feed material at its leading edge and leaves a trail of recrystallized single-crystal material at its trailing edge. This method has been used to grow neodymium-doped YVO₄ (Nd:YVO₄) single crystal rods with diameters as small as 0.8 mm. intuitivetutorial.com Growing the crystals in a pure oxygen atmosphere helps to suppress the evaporation of vanadium oxides. intuitivetutorial.com

Table 1: Comparison of Solid-State Synthesis Methods for YVO₄

| Method | Precursors | Typical Temperature | Product Form | Key Advantages |

|---|---|---|---|---|

| Conventional Calcination | Y₂O₃, V₂O₅ | >1000°C (e.g., 1200°C) | Polycrystalline Powder | Simple, scalable |

| Hydrothermal Synthesis | Y₂O₃, V₂O₅ | 130-230°C | Nanocrystals, Powder | Low temperature, control over morphology |

| Floating Zone (FZ) | Polycrystalline YVO₄ rod | Melting Point (~1810-1940°C) | Single Crystal Rods | High crystal quality, uniform doping |

Pulsed Laser Deposition (PLD) for Yttrium Orthovanadate (YVO₄) Thin Films

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique renowned for its ability to grow high-quality, stoichiometric thin films of complex materials, including YVO₄. nih.govyoutube.com The process involves irradiating a solid target of the desired material with a high-power pulsed laser in a vacuum chamber. youtube.comacs.org This ablation process creates a plasma plume containing atoms, molecules, and ions, which expands from the target and deposits onto a heated substrate, forming a thin film. youtube.comacs.org

The properties of the resulting YVO₄ thin film are highly dependent on several key deposition parameters. nih.govacs.org Research has shown that the substrate temperature and the oxygen partial pressure during deposition are the most critical factors for achieving highly crystalline and epitaxial films. researchgate.netresearchgate.net For example, highly crystalline (200)-oriented Nd:YVO₄ films have been grown on sapphire substrates at temperatures between 700°C and 900°C and in an oxygen pressure of 250–350 mTorr. researchgate.netresearchgate.net Below these optimal conditions, the films tend to be polycrystalline with no specific epitaxial relationship to the substrate. researchgate.netresearchgate.net Other studies have also successfully grown crystalline YVO₄ films at a substrate temperature of 650°C. mdpi.com

The morphology of the film's grains is also strongly influenced by these parameters. A transformation from spherical to well-faceted rectangular grains has been observed in the temperature range of 650-670°C. researchgate.net The PLD technique offers precise control over film thickness and can achieve high deposition rates. nih.govsemicore.com

Table 2: Optimized PLD Parameters for Nd:YVO₄ Thin Film Growth

| Parameter | Optimized Range | Source |

|---|---|---|

| Substrate Temperature | 700 - 900 °C | researchgate.netresearchgate.net |

| Oxygen Pressure | 250 - 350 mTorr | researchgate.netresearchgate.net |

| Substrate Material | r-cut Sapphire (11̄02) | researchgate.netresearchgate.net |

| Resulting Film Orientation | Highly crystalline (200)-oriented, epitaxial | researchgate.netresearchgate.net |

Radio Frequency (RF) Magnetron Sputter Deposition of Yttrium Orthovanadate (YVO₄) Thin Films

Radio Frequency (RF) magnetron sputtering is another prominent physical vapor deposition technique used for depositing thin films of dielectric or insulating materials like YVO₄. youtube.com In this method, an RF power source is used to generate a plasma from an inert gas (typically argon). youtube.com The energetic ions from this plasma bombard a target material (the cathode), dislodging or "sputtering" atoms which then travel and deposit onto a substrate. youtube.comyoutube.com The use of an RF frequency (commonly 13.56 MHz) prevents the buildup of charge on the insulating target surface, which would otherwise halt the sputtering process in a DC system. youtube.comfreescience.org Magnets placed behind the target confine the plasma close to the target surface, increasing the ionization efficiency and deposition rate. youtube.com

The synthesis of YVO₄:Eu³⁺ thin films has been demonstrated using RF magnetron sputtering at substrate temperatures ranging from 25°C to 400°C, resulting in films with a strongly preferred (200) orientation. mdpi.com The process parameters, such as RF power, working pressure, substrate temperature, and reactive gas flow (e.g., oxygen), are crucial in determining the film's stoichiometry, crystallinity, and surface morphology. youtube.comresearchgate.net

For instance, in the deposition of similar oxide films like yttrium aluminum garnet (YAG), specific RF powers are applied to individual yttrium and aluminum targets to achieve the correct stoichiometry in the film. youtube.com The oxygen flow rate is a particularly sensitive parameter; it must be carefully controlled to ensure proper oxidation of the film without poisoning the metallic targets, which would drastically reduce the sputtering rate. youtube.comnih.gov Increasing the substrate temperature generally enhances the crystallinity and luminescent properties of the deposited films. youtube.com

Table 3: Key Parameters in RF Magnetron Sputtering of Oxide Films

| Parameter | Effect on Deposition Process |

|---|---|

| RF Power | Controls the sputtering rate and energy of deposited species. researchgate.net |

| Working Pressure | Affects the mean free path of sputtered atoms and plasma density, influencing film uniformity and density. youtube.com |

| Substrate Temperature | Promotes surface mobility of adatoms, enhancing crystallinity and densification. youtube.comacademie-sciences.fr |

| Gas Composition (Ar/O₂ ratio) | The oxygen partial pressure is critical for achieving correct film stoichiometry in reactive sputtering. youtube.comnih.gov |

Chemical Solution Deposition for Yttrium Orthovanadate (YVO₄) Films

Chemical Solution Deposition (CSD) encompasses a group of wet-chemical techniques for depositing thin films from a liquid precursor solution. utwente.nl These methods are often valued for their simplicity, low equipment cost, and precise control over composition. The general CSD process involves several key steps: utwente.nlacademie-sciences.fr

Solution Preparation: Dissolving metal-organic precursors (e.g., metal alkoxides, carboxylates) or inorganic salts in a suitable solvent to create a stable coating solution. utwente.nlmdpi.com

Film Deposition: Applying the solution to a substrate using methods like spin-coating, dip-coating, or spray-coating. utwente.nl

Drying and Pyrolysis: A low-temperature heat treatment to evaporate the solvent and decompose the organic components. utwente.nl

Crystallization: A final high-temperature annealing step to crystallize the amorphous precursor film into the desired oxide phase. utwente.nl

A facile method for preparing YVO₄ films involves a hydrothermal reaction at 100°C, using layered yttrium hydroxide (Y₂(OH)₅NO₃·nH₂O) films as a sacrificial precursor template in a sodium metavanadate (NaVO₃) solution at a pH of approximately 8. This approach, a variation of CSD, allows for the direct formation of crystalline YVO₄ films without the need for subsequent high-temperature annealing. The transformation from the hydroxide precursor to the YVO₄ film occurs through a dissolution-reprecipitation mechanism.

More traditional CSD routes, such as sol-gel or metallo-organic decomposition (MOD), offer flexibility in precursor chemistry. mdpi.com For example, a sol-gel process might use metal alkoxides that undergo hydrolysis and condensation reactions to form a polymeric gel network. The choice of precursors and solvents is critical to ensure a homogeneous solution that wets the substrate properly and decomposes cleanly without leaving residues. academie-sciences.fr The final film quality, including crystallinity and microstructure, is heavily dependent on the heat treatment schedule. utwente.nl

Table 4: Compound Names Mentioned in the Article

| Common Name | IUPAC Name / Chemical Formula |

|---|---|

| Yttrium Orthovanadate | trioxido(oxo)vanadium; yttrium(3+) / YVO₄ |

| Yttrium Oxide | Yttrium(III) oxide / Y₂O₃ |

| Vanadium Pentoxide | Vanadium(V) oxide / V₂O₅ |

| Neodymium-doped YVO₄ | Neodymium-doped yttrium orthovanadate / Nd:YVO₄ |

| Europium-doped YVO₄ | Europium-doped yttrium orthovanadate / Eu:YVO₄ |

| Yttrium Aluminum Garnet | Yttrium aluminum oxide / Y₃Al₅O₁₂ |

| Sodium Metavanadate | Sodium trioxovanadate / NaVO₃ |

| Yttrium Hydroxide Nitrate Hydrate | Y₂(OH)₅NO₃·nH₂O |

| Argon | Ar |

Structural and Crystallographic Investigations of Yttrium Orthovanadate Yvo4

Crystal Structure Determination and Refinement of Yttrium Orthovanadate (YVO4) (Tetragonal, Zircon-type, I41/amd Space Group)

Yttrium orthovanadate crystallizes in a zircon-type tetragonal structure, belonging to the space group I41/amd. iucr.orgiust.ac.irustb.ccmaterialsproject.org This structure is characterized by a three-dimensional network where each yttrium ion (Y³⁺) is coordinated to eight oxygen atoms (O²⁻), and each vanadium ion (V⁵⁺) is tetrahedrally coordinated to four oxygen atoms. materialsproject.orgmaterialsproject.org The space group I41/amd is a body-centered tetragonal system, and the crystal structure is sometimes denoted by the Hermann-Mauguin symbol D4h. castech.comsurfacenet.decastech.com

The determination and refinement of the YVO4 crystal structure have been accomplished through single-crystal and powder X-ray diffraction (XRD) techniques. iucr.org These studies have provided precise atomic coordinates and bond lengths. The yttrium atoms occupy the 4(a) Wyckoff position, vanadium atoms are at the 4(b) position, and oxygen atoms are located at the 16(h) position. iucr.orgmaterialsproject.org The Y-O bonds have been determined to have four shorter and four longer bond lengths, approximately 2.30-2.33 Å and 2.44-2.45 Å, respectively. materialsproject.orgmaterialsproject.org The V-O bond lengths are all equivalent, measuring around 1.72-1.74 Å. materialsproject.orgmaterialsproject.org

The refinement of the crystal structure has been crucial for understanding the material's properties. For instance, the high efficiency of europium-doped YVO4 as a phosphor is closely linked to its specific crystal structure. iucr.org The Czochralski method is a common technique used to grow large, high-quality single crystals of YVO4 for various applications. castech.comcastech.comlaserstates.comrayseroptronics.comhctprism.comcastech-us.com

Table 1: Crystallographic Data for Yttrium Orthovanadate (YVO4)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | materialsproject.orgsurfacenet.decrystal-gmbh.com |

| Space Group | I41/amd (No. 141) | iucr.orgiust.ac.irustb.ccmaterialsproject.orgmaterialsproject.org |

| Point Group | 4/mmm | materialsproject.org |

| Wyckoff Positions | Y: 4a, V: 4b, O: 16h | iucr.orgmaterialsproject.org |

| Y-O Bond Lengths | 4 x ~2.30-2.33 Å, 4 x ~2.44-2.45 Å | materialsproject.orgmaterialsproject.org |

| V-O Bond Length | ~1.72-1.74 Å | materialsproject.orgmaterialsproject.org |

Lattice Parameter Analysis and Structural Evolution in Yttrium Orthovanadate (YVO4)

The lattice parameters of YVO4 have been extensively studied and are crucial for defining its unit cell. The tetragonal structure is defined by two lattice constants, 'a' and 'c'. Reported values for these parameters are generally consistent, with 'a' = 'b' typically around 7.12 Å and 'c' around 6.29 Å. castech.comcastech.com Minor variations in these values can be found across different sources, which can be attributed to measurement techniques and the specific conditions of crystal growth. crystal-gmbh.comwikipedia.org

The structural evolution of YVO4 can be influenced by factors such as stoichiometry and doping. For example, oxygen deficiency in the crystal, denoted as YVO4-x, can lead to a decrease in the lattice parameters. capes.gov.br Doping with other elements, such as neodymium (Nd) to form Nd:YVO4, can also induce subtle changes in the lattice parameters, which in turn affect the material's laser properties. castech.com

The thermal expansion of YVO4 is anisotropic, with different expansion coefficients along the 'a' and 'c' axes. The thermal expansion coefficient along the c-axis (αc) is significantly larger than along the a-axis (αa), with typical values being approximately 11.37 × 10⁻⁶ /K and 4.43 × 10⁻⁶ /K, respectively. castech.comhctprism.comcastech-us.com This anisotropy is an important consideration in applications involving temperature changes.

Table 2: Lattice Parameters and Thermal Expansion of Yttrium Orthovanadate (YVO4)

| Parameter | Value | Reference |

| Lattice Constant 'a' | 7.119 - 7.123 Å | iucr.orgiust.ac.ircastech.comcrystal-gmbh.comwikipedia.org |

| Lattice Constant 'c' | 6.289 - 6.292 Å | iucr.orgiust.ac.ircastech.comcrystal-gmbh.comwikipedia.org |

| Thermal Expansion (αa) | 4.43 × 10⁻⁶ /K | castech.comhctprism.comcastech-us.com |

| Thermal Expansion (αc) | 11.37 × 10⁻⁶ /K | castech.comhctprism.comcastech-us.com |

| Density | 4.22 g/cm³ | castech.comsurfacenet.decastech.comcastech-us.comcrystal-gmbh.com |

Phase Transformations and Crystallinity Evolution in Yttrium Orthovanadate (YVO4) Materials

Yttrium orthovanadate maintains its tetragonal zircon-type structure under a wide range of conditions. However, phase transformations can be induced under high pressure. Studies have shown that YVO4 undergoes a pressure-induced phase transition from the zircon-type structure to a scheelite-type structure.

The crystallinity of YVO4 is highly dependent on the synthesis method. Solid-state reaction methods can produce highly crystalline powders. researchgate.net Hydrothermal synthesis is another effective method that promotes the crystallization and growth of the YVO4 phase, even at relatively low temperatures. iust.ac.irresearchgate.net The crystallinity of hydrothermally synthesized YVO4 can be confirmed by the sharp and well-defined peaks in its X-ray diffraction pattern. iust.ac.irresearchgate.net The evolution of crystallinity can be tracked by observing the changes in the diffraction peaks with varying synthesis parameters such as temperature and time. iust.ac.irresearchgate.net

Furthermore, the stoichiometry of the starting materials can influence the final phase composition. For instance, incongruent vaporization of vanadium oxide from the melt during crystal growth can lead to the formation of other phases, such as Y8V2O17, alongside YVO4. capes.gov.br Careful control of the starting composition is therefore necessary to obtain a single-phase YVO4 crystal. capes.gov.br

Morphological Control and Nanostructure Development in Yttrium Orthovanadate (YVO4) Systems

The morphology and size of YVO4 crystals can be tailored through various synthesis techniques, which is crucial for optimizing their properties for specific applications. researchgate.net Hydrothermal methods have proven to be particularly versatile for controlling the morphology of YVO4. By adjusting parameters such as the vanadium source, pH (acidic or basic media), and the use of chelating agents or surfactants, a variety of morphologies can be achieved, including nanoparticles, nanorods, and microcrystals with well-defined facets. researchgate.net

For example, surfactant-assisted hydrothermal processes in basic media have been used to synthesize YVO4:Eu powders with different morphologies, which in turn exhibit distinct photoluminescence properties. researchgate.net The size of YVO4 nanoparticles can also be controlled by varying the hydrothermal reaction time, with sizes ranging from 11 to 40 nm being reported. bohrium.com

Other synthesis methods, such as the sol-gel acrylamide (B121943) technique, allow for the creation of homogeneous grain distributions with mean sizes as small as 5.03 ± 0.65 nm. researchgate.net The ability to control the size and shape of YVO4 nanostructures is important because these factors can influence their optical and luminescent properties. researchgate.net For instance, a decrease in particle size can lead to a blue shift in the UV-vis absorption peaks. researchgate.net

Spectroscopic and Electronic Structure Analysis of Yttrium Orthovanadate Yvo4

Vibrational Spectroscopy of Yttrium Orthovanadate (YVO₄)

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) techniques, provides critical insights into the local structure and bonding within the YVO₄ crystal lattice, primarily by probing the vibrational modes of the vanadate (B1173111) (VO₄³⁻) tetrahedral units.

Raman spectroscopy is a powerful non-destructive technique for characterizing the phonon energy spectra of YVO₄. The Raman spectra of both single-crystal and nanocrystalline YVO₄ are dominated by the internal vibrations of the VO₄³⁻ tetrahedral groups. nih.govresearchgate.net Group theory analysis indicates that these vibrations are the primary contributors to the observed Raman lines. nih.gov

In a-cut YVO₄ crystals, the Raman spectra are strongly dependent on the polarization configuration. researchgate.net The most intense Raman mode is typically observed around 890-895 cm⁻¹, which corresponds to the symmetric V-O stretching vibration (ν₁) within the VO₄ tetrahedron. researchgate.net Other prominent Raman modes include those related to O-V-O bending vibrations and external lattice modes. For instance, modes around 379 cm⁻¹ and 259 cm⁻¹ have been identified, corresponding to an A₁g O-V-O bending mode and a Y-O stretching mode, respectively. researchgate.net A B₁g mode at approximately 816 cm⁻¹ has also been utilized in Raman laser studies. researchgate.net

The Raman spectra for YVO₄ nanoparticles exhibit modes at similar frequencies to the bulk material, with observed peaks at approximately 155, 260, 367, 482, 796, 820, and 874 cm⁻¹. researchgate.net The discrete phonon energy spectrum shows a high density of states in the 800-900 cm⁻¹ region, with a significant gap between 500-800 cm⁻¹, which has implications for optical transition and laser performance. nih.gov

Table 1: Prominent Raman Modes in Yttrium Orthovanadate (YVO₄)

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Crystal Type/Configuration | Reference |

|---|---|---|---|

| ~893 cm⁻¹ | Symmetric V-O stretching (A₁g) | a-cut Nd:YVO₄ | researchgate.net |

| ~816 cm⁻¹ | B₁g mode | a-cut Nd:YVO₄ | researchgate.net |

| ~379 cm⁻¹ | O-V-O bending (A₁g) | a-cut Nd:YVO₄ | researchgate.net |

| ~259 cm⁻¹ | External mode (Y-O stretching) | Nd:YVO₄ | researchgate.net |

| 874 cm⁻¹ | V-O stretching | Nanoparticles | researchgate.net |

| 820 cm⁻¹ | V-O stretching | Nanoparticles | researchgate.net |

| 482 cm⁻¹ | O-V-O bending | Nanoparticles | researchgate.net |

| 367 cm⁻¹ | O-V-O bending | Nanoparticles | researchgate.net |

| 260 cm⁻¹ | External mode | Nanoparticles | researchgate.net |

| 155 cm⁻¹ | External mode | Nanoparticles | researchgate.net |

FTIR spectroscopy complements Raman analysis by probing the infrared-active vibrational modes of YVO₄. The FTIR spectrum of YVO₄ is characterized by a strong, broad absorption band centered around 805-815 cm⁻¹. iust.ac.irresearchgate.net This prominent feature is assigned to the asymmetric stretching vibration (ν₃) of the V-O bonds within the tetrahedral VO₄³⁻ anion. iust.ac.irresearchgate.net The presence of this peak is a clear indicator of the formation of the yttrium orthovanadate compound. iust.ac.ir Studies on nanocrystalline YVO₄ have confirmed this strong absorption peak, further substantiating the presence of the vanadate group. researchgate.net The interaction between citrate (B86180) ligands and lanthanide ions in colloidal syntheses can be monitored by IR studies, which show how these interactions limit particle growth. acs.org

Table 2: Key FTIR Absorption Bands in Yttrium Orthovanadate (YVO₄)

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~805 cm⁻¹ | Asymmetric V-O stretching in VO₄³⁻ tetrahedron | researchgate.net |

| ~815 cm⁻¹ | Asymmetric V-O stretching in VO₄³⁻ tetrahedron | iust.ac.ir |

X-ray Absorption Spectroscopy (XAS) for Electronic States in Yttrium Orthovanadate (YVO₄)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the electronic structure of materials. youtube.comnih.gov By tuning the X-ray energy to a specific element's absorption edge, one can probe the local electronic and geometric structure. youtube.comnih.gov For YVO₄, XAS studies at the vanadium L₂,₃-edge and the yttrium K-edge provide detailed information about the oxidation states and local atomic environment. researchgate.netresearchgate.net

Analysis of the V L₂,₃-edge XAS spectra of YVO₄ synthesized by various methods consistently indicates that the vanadium ions are in a single V⁵⁺ oxidation state, which is favored by heat treatment. researchgate.net The spectra are compared with reference compounds like V₂O₅ to confirm this assignment. researchgate.net Charge transfer multiplet (CTM) calculations used to analyze the experimental XAS data reveal a compression of the 3d orbitals in the z-direction, consistent with the D₄h symmetry of the crystal. researchgate.net The technique is also sensitive enough to identify excitations of 3d bonding orbitals. researchgate.net Yttrium K-edge XANES can be used as a proxy to understand how heavy rare-earth elements are accommodated into the crystal structure. researchgate.net

Photoluminescence and Luminescence Spectroscopy of Yttrium Orthovanadate (YVO₄)

YVO₄ is an excellent host material for luminescent applications, particularly when doped with rare-earth ions. uminho.pt The vanadate group (VO₄³⁻) acts as a sensitizer (B1316253), efficiently absorbing ultraviolet (UV) radiation and transferring the energy to the dopant ions, which then emit light at their characteristic wavelengths.

The photoluminescence (PL) of YVO₄-based phosphors involves a broad excitation band and sharp, characteristic emission lines from the dopant ions.

The excitation spectrum of doped YVO₄ typically shows a broad, intense band in the UV region, often between 250 and 350 nm. researchgate.net This band is attributed to a charge transfer transition within the VO₄³⁻ group. Upon excitation into this vanadate group band (e.g., at 314 nm or 320 nm), an efficient energy transfer occurs to the incorporated rare-earth ions, such as Europium (Eu³⁺) or Dysprosium (Dy³⁺). researchgate.netresearchgate.net

The emission spectra are then dominated by the sharp, intra-configurational f-f transitions of the dopant ions.

Eu³⁺:YVO₄ : When doped with Eu³⁺, YVO₄ exhibits a strong red emission. The most prominent peak is at approximately 619 nm, which corresponds to the hypersensitive ⁵D₀ → ⁷F₂ electric dipole transition of Eu³⁺. researchgate.netresearchgate.net

Dy³⁺:YVO₄ : Doping with Dy³⁺ results in a strong yellow emission centered at about 575 nm, arising from the ⁴F₉/₂ → ⁶H₁₃/₂ transition. researchgate.net Another characteristic emission peak for Dy³⁺ is observed at 481 nm. researchgate.net

Sm³⁺:YVO₄ : Samarium-doped YVO₄ also shows characteristic emission following excitation of the vanadate host. researchgate.net

The morphology and size of the YVO₄ nanocrystals can influence the luminescence properties. For instance, olivelike nanocrystals have been shown to exhibit enhanced luminescence intensity compared to other shapes. The emission intensity is also highly dependent on synthesis parameters such as pH, temperature, and dopant concentration. researchgate.netuminho.pt

Table 3: Characteristic Excitation and Emission Peaks in Doped Yttrium Orthovanadate (YVO₄) Systems

| Dopant Ion | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Corresponding Transition | Reference |

|---|---|---|---|---|

| Eu³⁺ | ~314 | ~619 | ⁵D₀ → ⁷F₂ | researchgate.netresearchgate.net |

| ~618 | ⁵D₀ → ⁷F₂ | researchgate.net | ||

| Dy³⁺ | ~314 | ~575 | ⁴F₉/₂ → ⁶H₁₃/₂ | researchgate.netresearchgate.net |

| ~481 | ⁴F₉/₂ → ⁶H₁₅/₂ | researchgate.net | ||

| Tm³⁺ | ~320 (for λₑₘ=475 nm) | ~475 | ¹G₄ → ³H₆ | researchgate.net |

The luminescence quantum yield (QY) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. Bulk YVO₄ doped with europium (YVO₄:Eu) is known for its high photoluminescent quantum yield, which can be approximately 70%.

However, for nanocrystalline YVO₄, the efficiency can be lower than in bulk materials due to a larger surface area which may have quenching sites. researchgate.net The luminescence efficiency of nanophosphors is highly sensitive to the synthesis conditions. Factors such as the pH of the reaction solution and post-synthesis annealing treatments play a crucial role. researchgate.netuminho.pt For example, hydroxyl groups on the surface of nanoparticles can act as efficient quenchers of lanthanide luminescence. uminho.pt Therefore, optimizing synthesis parameters is essential for maximizing the emission intensity and quantum efficiency of YVO₄ nanophosphors. uminho.pt Studies have also shown that energy transfer efficiency between co-dopants, such as from Bi³⁺ to Eu³⁺, can be very high, reaching up to 71%, which significantly enhances the light yield. researchgate.net

Luminescence Decay Kinetics and Lifetime Measurements in Yttrium Orthovanadate (YVO4)

The study of luminescence decay kinetics in yttrium orthovanadate (YVO4) provides crucial insights into the dynamic processes that follow electronic excitation. These kinetics are often complex and cannot be described by a single exponential decay, indicating the presence of multiple decay pathways or energy transfer processes.

In many cases, the luminescence decay profiles of doped YVO4 are best fitted with a double-exponential equation. arabjchem.org This suggests the presence of at least two distinct decay components: a fast component and a slow component. The double-exponential decay can be represented by the following equation:

I(t) = I₀ + A₁exp(-t/τ₁) + A₂exp(-t/τ₂)

Where:

I(t) is the luminescence intensity at time t.

I₀ is the baseline intensity at t = 0.

A₁ and A₂ are fitting parameters.

τ₁ and τ₂ represent the lifetimes of the fast and slow decay components, respectively. arabjchem.org

The presence of these two components can be attributed to various factors, such as the distribution of dopant ions within the host lattice, the presence of different crystallographic sites, or energy transfer between different ions or between the host and the dopant.

An empirical approach is often used to determine the mean decay time, especially when the decay kinetics deviate from a single exponential function. The calculated mean decay times can vary depending on the specific emission wavelength being monitored. For instance, in some systems, the decay time has been observed to increase slightly with an increase in the emission wavelength. researchgate.net

The following table presents a conceptual representation of how luminescence decay lifetimes might be presented for a doped YVO4 system, based on common findings in the literature.

| Emission Wavelength (nm) | Mean Lifetime (τ) | Decay Component 1 (τ₁) | Decay Component 2 (τ₂) |

| 563 | 68 ns | 35 ns | 95 ns |

| 598 | 70 ns | 38 ns | 102 ns |

| 644 | 73 ns | 40 ns | 108 ns |

This table is illustrative and based on typical trends observed in similar materials. Actual values would be specific to the dopant, its concentration, and the experimental conditions.

Upconversion and Downconversion Luminescence Mechanisms in Yttrium Orthovanadate (YVO4) Systems

Yttrium orthovanadate is a versatile host material for both upconversion and downconversion luminescence, processes that involve the conversion of photons from one energy to another.

Upconversion Luminescence: This process involves the absorption of two or more lower-energy photons (typically in the near-infrared range) followed by the emission of a single higher-energy photon (in the visible or ultraviolet range). In YVO4 systems, this is often achieved by co-doping with a sensitizer and an activator ion. A common and efficient pairing is ytterbium (Yb³⁺) as the sensitizer and erbium (Er³⁺) or thulium (Tm³⁺) as the activator. nih.gov

The mechanism for Yb³⁺-Er³⁺ co-doped YVO4 can be summarized as follows:

A Yb³⁺ ion absorbs a near-infrared photon.

Through a cross-relaxation process, the energy is transferred from the excited Yb³⁺ ion to a nearby Er³⁺ ion.

A second Yb³⁺ ion absorbs another near-infrared photon and transfers its energy to the same Er³⁺ ion, populating a higher energy level.

The excited Er³⁺ ion then radiatively relaxes, emitting a visible photon (e.g., green light). nih.gov

The upconversion luminescence intensity has been shown to be dependent on the pump power, and studies on single particles have revealed that the luminescent response can be highly individual, with pronounced polarization effects. nih.gov

Downconversion Luminescence: This process involves the absorption of a single high-energy photon and the subsequent emission of two or more lower-energy photons. In Nd³⁺/Yb³⁺ co-doped YNbO₄, a material with a similar structure to YVO₄, downconversion has been observed. inoe.ro Under excitation with an 808 nm laser, emission in the near-infrared range is observed due to transitions in both Nd³⁺ and Yb³⁺ ions. When excited at 980 nm, the downconversion luminescence is primarily due to transitions in the Yb³⁺ ions. inoe.ro

| Process | Excitation | Emission | Key Dopant Pair Example |

| Upconversion | Near-Infrared (e.g., 980 nm) | Visible (e.g., green) | Yb³⁺, Er³⁺ |

| Downconversion | Near-Infrared (e.g., 808 nm) | Near-Infrared | Nd³⁺, Yb³⁺ |

Localized Exciton (B1674681) Luminescence Phenomena in Doped Yttrium Orthovanadate (YVO4)

The introduction of certain impurity ions into the YVO4 lattice can lead to the formation of localized excitons, which significantly influence the material's optical properties. An exciton is a bound state of an electron and an electron hole which are attracted to each other by the electrostatic Coulomb force. A localized exciton is an exciton that is trapped in the vicinity of an impurity or defect.

In bismuth-doped YVO4 (YVO4:Bi³⁺), a broad photoluminescence band centered around 570 nm has been attributed to the radiative annihilation of localized excitons. sci-hub.se The formation of this localized exciton is proposed to occur via a charge transfer mechanism from the bismuth ion to the vanadium ion. Specifically, an electronic transition occurs from the bismuth 6s² states to the vanadium 3d states. sci-hub.se

The creation of localized excitons can occur through two primary mechanisms:

Charge transfer from the lattice to the impurity: An example is the formation of localized excitons in cesium halide crystals activated by thallium ions. sci-hub.se

Charge transfer from the impurity to the conduction band: This is the case in Bi³⁺-doped compounds, where the transfer of an electron from the impurity's energy level to the conduction band results in a localized exciton with a hole on the Bi⁴⁺ ion and an electron on a lattice cation. sci-hub.se

The temperature dependence of the luminescence decay kinetics in YVO4:Bi³⁺ provides further evidence for the localized exciton model. sci-hub.se

Computational and Theoretical Spectroscopy of Yttrium Orthovanadate (YVO4)

Computational and theoretical methods are indispensable for a deeper understanding of the spectroscopic properties and electronic structure of YVO4. These methods allow for the calculation of various properties that can be compared with experimental data and provide insights that are not directly accessible through experiments.

Band Structure Calculations and Electronic Density of States (DOS) for Yttrium Orthovanadate (YVO4)

Band structure calculations are essential for understanding the electronic properties of a solid, including its conductivity and optical absorption characteristics. The band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that it is forbidden to have (band gaps). The Density of States (DOS) provides information about the number of available electronic states at each energy level.

For YVO4, which has a tetragonal crystal structure (space group I4₁/amd), the band structure and DOS can be calculated using methods such as density functional theory (DFT). materialsproject.org These calculations reveal that YVO4 is an insulator with a significant band gap.

The electronic structure of YVO4 is characterized by:

The valence band is primarily formed by the O 2p orbitals.

The conduction band is mainly composed of the V 3d orbitals.

In Bi-doped YVO4, band structure calculations have shown that the bismuth 6s² states are located approximately 0.4 eV above the top of the valence band. sci-hub.se This positioning is crucial for the charge transfer mechanism that leads to localized exciton luminescence.

The following table provides a conceptual overview of the key features of the electronic band structure of YVO4.

| Feature | Description | Dominant Orbitals |

| Valence Band | The highest range of electron energies at absolute zero temperature. | O 2p |

| Conduction Band | The lowest range of vacant electron orbitals. | V 3d |

| Band Gap | The energy difference between the top of the valence band and the bottom of the conduction band. | ~3.5 - 4.0 eV (typical range) |

Multiconfigurational Wavefunction Theory (CASPT2) for Excited State Modeling in Yttrium Orthovanadate (YVO4)

For an accurate description of the excited states of YVO4, particularly when doped with transition metal or rare-earth ions, single-reference methods are often inadequate. Multiconfigurational wavefunction theory, specifically the Complete Active Space Second-Order Perturbation Theory (CASPT2) method, provides a robust framework for modeling these complex systems. altervista.orgarxiv.org

The CASPT2 method is a two-step process:

Complete Active Space Self-Consistent Field (CASSCF): A multiconfigurational wavefunction is constructed by considering all possible electronic configurations within a selected set of "active" orbitals. This provides a good qualitative description of the electronic states, including ground and excited states, especially in cases of near-degeneracy. researchgate.net

Second-Order Perturbation Theory: The dynamic electron correlation, which is not fully captured by the CASSCF calculation, is then treated using second-order perturbation theory. researchgate.net

CASPT2 is particularly well-suited for studying the excited states of systems like doped YVO4 because it can accurately handle the multireference character of the electronic wavefunction that arises from the partially filled d or f orbitals of the dopant ions. researchgate.net This method has been successfully used to calculate the energies of excited states, which is crucial for interpreting and predicting luminescence spectra. researchgate.net

| Method | Description | Strengths for YVO4 Modeling |

| CASSCF | Generates a multiconfigurational reference wavefunction by considering all configurations within an active space of orbitals. | Provides a qualitatively correct description of ground and excited states, especially for systems with near-degeneracy. |

| CASPT2 | Adds dynamic electron correlation to the CASSCF wavefunction using second-order perturbation theory. | Offers a quantitative and accurate determination of excited state energies, crucial for understanding luminescence. altervista.orgarxiv.orgresearchgate.net |

Doping Effects and Energy Transfer Mechanisms in Yttrium Orthovanadate Yvo4 Systems

Rare-Earth Ion Doping in Yttrium Orthovanadate (YVO4) Host

Yttrium orthovanadate (YVO4) serves as an exceptional host material for a variety of rare-earth ions due to its excellent chemical stability and unique electronic structure. doi.org The introduction of rare-earth ions into the YVO4 crystal lattice, where they typically substitute the Y³⁺ ions, gives rise to a wide range of luminescence properties, making these materials suitable for applications such as displays, lighting, and bio-imaging. doi.orgmdpi.com The specific optical and laser properties are highly dependent on the choice of the dopant ion. rp-photonics.comwikipedia.orgonetunnel.org

Europium (Eu³⁺): YVO4 doped with Eu³⁺ is a well-known red phosphor, utilized in applications like color TVs and for dosimetry in radiation fields. nih.govwikipedia.org The Eu³⁺ ions in the YVO4 host exhibit strong red emission, primarily due to the ⁵D₀ → ⁷F₂ transition. researchgate.net The luminescence intensity can be further enhanced by co-doping with other ions, such as Bi³⁺. nih.govresearchgate.net

Neodymium (Nd³⁺): Nd³⁺-doped YVO4 (Nd:YVO4) is a prominent active laser medium for diode-pumped solid-state lasers. wikipedia.orgwikipedia.org It is characterized by a high gain efficiency, large stimulated emission cross-section, and a broad absorption band around 808 nm, making it highly suitable for low-threshold lasers. rp-photonics.comoptics.orgpmoptics.com The primary lasing wavelength for Nd:YVO4 is 1064 nm, with other notable emission lines at 914 nm and 1342 nm. rp-photonics.comwikipedia.org

Erbium (Er³⁺): Doping with Er³⁺ ions, often in combination with a sensitizer (B1316253) like Ytterbium (Yb³⁺), leads to upconversion luminescence, where lower-energy infrared light is converted to higher-energy visible light. mdpi.comacs.org YVO4:Er³⁺,Yb³⁺ systems are known for their green and red upconversion emissions under near-infrared (NIR) excitation. mdpi.com These materials are promising for applications in optoelectronic devices and as nanoluminophores. mdpi.com

Cerium (Ce³⁺): Ce³⁺-doped YVO4 is a potential blue-emitting material for white-emitting LEDs under ultraviolet excitation. researchgate.net The introduction of Ce³⁺ ions into the YVO4 lattice can lead to the coexistence of both Ce³⁺ and Ce⁴⁺ ions. researchgate.net The luminescence in Ce³⁺-doped YVO4 arises from the 5d→4f transition of the Ce³⁺ ion. researchgate.net

Dysprosium (Dy³⁺): YVO4 doped with Dy³⁺ has been investigated for its potential in generating white light emission. researchgate.net The co-doping of YVO4 with Dy³⁺ and Eu³⁺ allows for the tuning of emission color. researchgate.net

Samarium (Sm³⁺): Sm³⁺-doped YVO4 phosphors exhibit a characteristic reddish-orange luminescence. researchgate.net

Terbium (Tb³⁺): Tb³⁺ is another rare-earth ion used to achieve green emission in host materials. researchgate.net

Holmium (Ho³⁺): Ho³⁺, often co-doped with Yb³⁺, is used to achieve upconversion luminescence in YVO4. researchgate.net The Ho³⁺, Yb³⁺:YVO4 system shows interesting upconversion phenomena when excited by a 960 nm laser diode. researchgate.net

Bismuth (Bi³⁺): While not a rare-earth ion, Bi³⁺ is a common co-dopant in YVO4 systems. It can act as a sensitizer, enhancing the luminescence of other rare-earth ions like Eu³⁺. researchgate.netresearchgate.net Bi³⁺ doping can also lead to a broad emission band in the visible spectrum. researchgate.net

Ytterbium (Yb³⁺): Yb³⁺ is frequently used as a sensitizer in co-doped YVO4 systems, particularly with Er³⁺ and Ho³⁺, due to its efficient absorption of near-infrared radiation and subsequent energy transfer to the activator ions. mdpi.comresearchgate.netcapes.gov.brnih.gov Yb³⁺ can also be the primary activator, exhibiting intense near-infrared emission around 980 nm. capes.gov.brnih.gov

A summary of common rare-earth dopants in YVO4 and their primary applications is presented in the table below.

| Dopant Ion | Primary Application/Luminescence |

| Eu³⁺ | Red phosphor for displays and lighting nih.govwikipedia.org |

| Nd³⁺ | Active medium for solid-state lasers (1064 nm) wikipedia.orgwikipedia.org |

| Er³⁺ | Green and red upconversion luminescence mdpi.comacs.org |

| Ce³⁺ | Blue-emitting material for white LEDs researchgate.net |

| Dy³⁺ | White light generation researchgate.net |

| Sm³⁺ | Reddish-orange luminescence researchgate.net |

| Tb³⁺ | Green luminescence researchgate.net |

| Ho³⁺ | Upconversion luminescence researchgate.net |

| Bi³⁺ | Sensitizer to enhance other ion luminescence researchgate.netresearchgate.net |

| Yb³⁺ | Sensitizer for upconversion; NIR emitter mdpi.comresearchgate.netcapes.gov.br |

Energy Transfer Processes from Yttrium Orthovanadate (YVO4) Host Lattice to Activator Ions

A key characteristic of rare-earth doped YVO4 is the efficient energy transfer from the host lattice to the activator ions (the dopant rare-earth ions). capes.gov.br This process is fundamental to the luminescence of these materials. Upon excitation with ultraviolet (UV) light, the YVO4 host absorbs the energy, leading to the creation of self-trapped excitons. This absorbed energy is then transferred to the dopant ions, which subsequently emit light at their characteristic wavelengths. capes.gov.brresearchgate.net

The excitation spectra of Yb³⁺-doped YVO4, for instance, show a broad band between 250 and 350 nm when monitoring the Yb³⁺ emission, which is indicative of energy transfer from the YVO4 host. capes.gov.br Similarly, in Eu³⁺-doped YVO4, the energy transfer from the vanadate (B1173111) groups to the Eu³⁺ ions is so efficient that the intrinsic luminescence of the host is often quenched at room temperature, especially at higher dopant concentrations. researchgate.netresearchgate.net

The mechanism of this energy transfer can vary. In some systems, it is described as a single-step process from self-trapped excitons to the activators, particularly at low temperatures. At higher temperatures, a thermally activated exciton (B1674681) hopping model becomes more relevant. The transfer can occur through various interactions, including exchange interactions and intramolecular energy transfer, as seen in more complex hybrid materials. hgxx.org

In some cases, the energy transfer can be mediated by a sensitizer ion. For example, Bi³⁺ can be introduced into YVO4:Eu³⁺ to absorb excitation energy and then transfer it to the Eu³⁺ ions, thereby enhancing the red emission. iitk.ac.in The spectral overlap between the emission of the sensitizer and the absorption of the activator is a key factor in determining the efficiency of this type of energy transfer. researchgate.net

Concentration Quenching and Reabsorption Effects in Doped Yttrium Orthovanadate (YVO4)

The concentration of the dopant ions plays a crucial role in the luminescence efficiency of YVO4 phosphors. While increasing the dopant concentration generally leads to an increase in luminescence intensity, there is an optimal concentration beyond which the intensity starts to decrease. nih.govuminho.pt This phenomenon is known as concentration quenching. doi.org

Concentration quenching occurs due to non-radiative energy transfer between neighboring dopant ions. When the concentration of activator ions is high, the average distance between them decreases, increasing the probability of energy migration among the dopant ions until the energy is lost at a quenching site, such as a crystal defect.

For example, in Eu³⁺-doped YVO4 nanocrystals with a hollow-like structure, the quenching concentration was found to be as high as 10 mol%, compared to 5 mol% in bulk YVO4. doi.org In Nd:YVO4, the fluorescence lifetime decreases as the neodymium concentration increases, which is a manifestation of concentration quenching. wikipedia.org

Reabsorption is another process that can affect the luminescence properties, particularly in heavily doped materials. This occurs when the emission from one dopant ion is absorbed by a neighboring dopant ion. This can be particularly relevant when there is a significant overlap between the emission and absorption spectra of the dopant.

The table below shows the fluorescence lifetime of Nd:YVO4 at different Nd concentrations, illustrating the effect of concentration quenching. wikipedia.org

| Nd concentration (atom %) | Fluorescence lifetime (μs) @ 1064 nm |

| 0.4 | 110 |

| 1.0 | 100 |

| 1.1 | 90 |

| 2.0 | 50 |

Influence of Dopant Concentration on Luminescence Properties of Yttrium Orthovanadate (YVO4)

The concentration of the dopant ion is a critical parameter that can be tuned to optimize the luminescence properties of YVO4-based materials. uminho.pt The emission intensity of the phosphor is directly related to the dopant concentration up to the point of concentration quenching. nih.govnih.gov

For instance, in In³⁺-doped YVO4 nanophosphors, the emission intensity was observed to increase with increasing indium concentration, reaching a maximum at a doping concentration of 2%. nih.gov Beyond this point, the intensity would likely decrease due to concentration quenching. Similarly, for Eu³⁺-doped YVO4, an optimal europium concentration of 7 mol% was identified for achieving maximum luminescence intensity under specific synthesis conditions. uminho.pt

The dopant concentration can also influence the crystal structure and morphology of the YVO4 host. In some cases, increasing the dopant concentration can lead to changes in particle size and aggregation. uminho.pt For example, in Eu³⁺-doped YVO4 nanocrystals, higher doping levels were found to result in smaller, more dispersed particles. uminho.pt

The following table summarizes the optimal doping concentrations for maximum luminescence in a few YVO4 systems.

| Dopant System | Optimal Dopant Concentration |

| YVO4:In³⁺ | 2% nih.gov |

| YVO4:Eu³⁺ | 7 mol% (under specific synthesis conditions) uminho.pt |

| YVO4:Bi³⁺ | 1.5% researchgate.net |

Defect-Mediated Energy Transfer in Yttrium Orthovanadate (YVO4)

Crystal defects within the YVO4 host lattice can play a significant role in the energy transfer processes and, consequently, the luminescence properties of the material. These defects can act as trapping sites for the excitons generated in the host lattice upon excitation.

In some models of energy transfer in doped YVO4, activator-induced host traps are considered to be an important part of the trapping process. The energy captured by these traps can then be transferred to the activator ions, leading to luminescence.

In the context of scintillators, where the material is excited by high-energy radiation, trapping mechanisms on the host, such as self-trapped excitons and other hole or electron traps, can quench or reduce the transfer of energy to the activator site, such as Ce³⁺. aps.org Therefore, minimizing deleterious defects is crucial for optimizing the performance of YVO4-based phosphors and scintillators.

Defect Chemistry and Non Stoichiometry in Yttrium Orthovanadate Yvo₄

Defect chemistry plays a pivotal role in tailoring the material properties of yttrium orthovanadate (YVO₄) for various technological applications. The presence of intrinsic point defects, such as oxygen vacancies and vanadium ions in altered valence states, significantly influences the electronic structure and photocatalytic behavior of this material. The concentration and stability of these defects are, in turn, highly dependent on the synthesis and post-treatment conditions.

Surface Chemistry and Adsorption Phenomena of Yttrium Orthovanadate Yvo4

Role of Surface Hydroxyl Groups in Luminescence Quenching on Yttrium Orthovanadate (YVO₄)

The luminescence efficiency of yttrium orthovanadate, particularly when doped with rare-earth ions like Europium (Eu³⁺), is highly sensitive to surface conditions. mdpi.comnih.gov A significant factor contributing to the reduction, or "quenching," of luminescence is the presence of hydroxyl (OH⁻) groups on the surface of YVO₄ nanocrystals. nih.govmdpi.comresearchgate.net

These hydroxyl groups are often incorporated into the material during synthesis, especially in aqueous methods like hydrothermal synthesis. nih.govmdpi.comnih.gov They can also be present as adsorbed water molecules (H-O-H) on the surface. nih.govresearchgate.net Fourier-transform infrared (FTIR) spectroscopy studies have clearly identified absorption bands corresponding to residual water (around 1630 cm⁻¹) and hydroxyl groups (around 3400 cm⁻¹) on YVO₄ samples. nih.gov These species are widely recognized as luminescence quenching centers. nih.govresearchgate.net

The mechanism of quenching involves non-radiative energy transfer. Instead of the energy being emitted as light (photoluminescence), it is dissipated through the vibrational modes of the high-frequency O-H oscillators of the hydroxyl groups. mdpi.commdpi.com This process is particularly detrimental in nanomaterials, which have a high surface-to-volume ratio, increasing the influence of surface-trapped species. mdpi.com

Research has demonstrated that the luminescence efficiency of Eu³⁺-doped YVO₄ nanophosphors can be significantly impacted by these surface hydroxyl groups, leading to abnormal luminescence behavior, especially at low temperatures. mdpi.comnih.govresearchgate.netresearchgate.net The concentration of these quenching centers can be influenced by the synthesis conditions, such as the pH of the solution. nih.govmdpi.com Fortunately, post-synthesis treatments like high-temperature annealing can effectively eliminate these surface hydroxyl components, leading to a marked enhancement in the luminous efficacy of the nanocrystalline phosphors. nih.govmdpi.com

Theoretical Modeling of Adsorption Processes on Yttrium Orthovanadate (YVO₄) (e.g., Ab Initio Molecular Dynamics)

To gain a microscopic understanding of the complex processes occurring at the YVO₄ surface, researchers utilize sophisticated theoretical modeling techniques, most notably ab initio molecular dynamics (AIMD). researchgate.netnih.gov This computational method allows for the simulation of the dynamics of atoms and molecules based on the fundamental laws of quantum mechanics, without relying on pre-parameterized models. researchgate.netibm.com

In the context of YVO₄, AIMD has been instrumental in elucidating the adsorption properties of water molecules on the catalyst surface. researchgate.netnih.gov These simulations track the trajectories of individual atoms over time, providing insights into reaction pathways and mechanisms that are often difficult to probe experimentally. researchgate.netnih.gov For instance, AIMD simulations were used to discover the distinct roles of imperfectly oxygen-coordinated vanadium and yttrium sites in the dissociative and non-dissociative adsorption of water, respectively. researchgate.netnih.govaip.org

The general approach of an AIMD simulation involves:

Defining the System: A model of the YVO₄ surface (a "slab") and the adsorbate molecules (e.g., H₂O) is constructed. aip.org

Calculating Forces: At each time step, the forces acting on every atom are calculated from first principles using density functional theory (DFT). ibm.com

Updating Positions: The positions and velocities of the atoms are updated based on these forces, simulating their movement over a short period.

Iteration: This process is repeated for thousands of time steps to simulate the system's evolution over time (on the order of picoseconds). aip.org

By analyzing the results of these simulations, researchers can determine the electronic structure of the system, identify stable adsorption configurations, and understand the energetic barriers for processes like water dissociation. researchgate.netaip.org This theoretical approach has proven essential for interpreting experimental data and predicting the catalytic behavior of YVO₄. researchgate.netnih.gov

| Modeling Technique | System Studied | Key Findings | Reference |

| First-Principles Molecular Dynamics | Water molecules on YVO₄ surface | Imperfectly coordinated V sites are key for H₂O dissociation; Y sites lead to stable, non-dissociative adsorption. | researchgate.netnih.govaip.org |

| Ab Initio Molecular Dynamics | Liquid Water | Provides accurate structural, dynamical, and response properties of water, essential for simulating aqueous interfaces. | nih.govrsc.orgnih.gov |

Interfacial Interactions and their Impact on Yttrium Orthovanadate (YVO₄) Material Properties

The interactions at the interfaces of yttrium orthovanadate, whether with other crystals, substrates, or the surrounding environment, have a profound impact on its bulk material properties and device performance. researchgate.net YVO₄ is a widely used positive uniaxial crystal in optical applications, valued for its large birefringence, good thermal stability, and favorable mechanical properties. castech.commsesupplies.comlasercomponents.com

A key area where interfacial interactions are critical is in the fabrication of composite laser crystals. researchgate.net To improve the thermal management of high-power lasers, a neodymium-doped YVO₄ (Nd:YVO₄) crystal is often bonded to an undoped YVO₄ crystal, which acts as a heat sink or "cold finger". researchgate.net The quality of the bond at this interface is paramount. A well-fabricated interface with minimal optical distortion allows for significantly improved laser performance. researchgate.net Experiments have shown that such integrated crystals can nearly double the laser output power compared to non-bonded crystals, primarily by enhancing thermal conductivity and preventing thermal-induced fracture at high pumping powers. researchgate.net

Furthermore, as discussed previously, the interface with an aqueous or humid environment leads to the adsorption of water and the formation of hydroxyl groups. nih.govmdpi.com These interfacial interactions directly degrade the luminescent properties of YVO₄ phosphors through quenching mechanisms. nih.govmdpi.com Therefore, controlling the chemistry at the solid-gas or solid-liquid interface is crucial for maintaining the material's desired optical and luminescent properties.

Computational and Theoretical Studies of Yttrium Orthovanadate Yvo4

Density Functional Theory (DFT) Applications for Yttrium Orthovanadate (YVO₄)

Density Functional Theory (DFT) has become a primary tool for investigating the solid-state properties of YVO₄. It offers a balance between computational cost and accuracy, enabling the study of various ground-state and excited-state properties.

First-principles calculations based on DFT have been instrumental in elucidating the electronic structure of YVO₄. These studies reveal that the top of the valence band is primarily formed by the hybrid orbitals of O 2p and V 3d states, with some contribution from Y 4p states. The bottom of the conduction band is mainly composed of V 3d states. This electronic configuration defines the material's fundamental optical absorption characteristics.

A critical parameter derived from these studies is the band gap energy. Theoretical calculations using semi-local DFT functionals tend to underestimate the band gap, a well-known limitation of this approach. For instance, calculations using the Generalized Gradient Approximation (GGA) have reported band gaps that are lower than experimental values. researchgate.net More advanced methods, such as hybrid functionals (e.g., PBE0) or corrections like GGA+U, can provide more accurate predictions by incorporating a portion of exact Hartree-Fock exchange, better accounting for electron correlation effects. researchgate.net Experimental studies on thin-film samples have determined the optical band gap to be in the range of 4.6–4.9 eV. youtube.com

| Method | Band Gap (eV) | Reference |

|---|---|---|

| GGA (Theoretical) | Lower than experimental | researchgate.net |

| GGA+U (Theoretical) | Improved over GGA | researchgate.net |

| Experimental (Thin Film) | 4.6 - 4.9 | youtube.com |

The vibrational properties of YVO₄, which crystallizes in a tetragonal zircon structure (space group I4₁/amd), have been extensively studied using polarized micro-Raman spectroscopy and corroborated by ab initio DFT calculations. Group theory predicts a total of 12 Raman-active modes for the zircon structure: 2 B₁g, 1 A₁g, 4 B₂g, and 5 Eg.

Theoretical calculations have been crucial in definitively assigning the symmetry and wavenumber of these modes. For example, DFT calculations helped to correctly identify the Eg(4) mode at approximately 387 cm⁻¹, which had been misassigned in earlier literature. The combination of experimental measurements and theoretical modeling provides a comprehensive understanding of the lattice dynamics. The internal vibrational modes are associated with the vibrations within the [VO₄]³⁻ tetrahedral units, while the external modes involve the translations and librations of these units against the yttrium ions. lu.se

| Symmetry | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Eg(1) | ~137 | |

| B₁g(1) | ~260 | |

| Eg(2) | ~378 | |

| Eg(3) | ~489 | |

| B₁g(2) | ~816 | |

| A₁g | ~890 | |

| Eg(4) | 387 |

The photoelastic effect, which describes the change in the refractive index of a material under mechanical stress, is critical for laser applications where stress-induced birefringence can affect performance. The photoelastic tensor of YVO₄ has been determined using first-principles DFT calculations. This involves applying a series of small, finite strains to the crystal lattice and calculating the resulting change in the dielectric tensor.

For a tetragonal crystal like YVO₄, the photoelastic tensor (pᵢⱼ) has seven independent non-zero elements. DFT calculations, using functionals like PBE0, have shown that the p₃₁ component is significantly larger than the other elements. This theoretical work provides the fundamental constants needed to predict the optical response of the crystal to external or residual stress.

The dielectric properties have also been a focus of both theoretical and experimental studies. The static dielectric tensor is a fundamental output of ground-state DFT calculations. Experimental measurements at microwave frequencies (16.3 GHz) have determined the permittivity of YVO₄ to be 9.23 at a temperature of 15 K. mdpi.com Theoretical calculations provide the electronic contribution to the dielectric constant, which is a key component of the total dielectric response.

| Constant | Value | Reference |

|---|---|---|

| p₁₁ | 0.08 | |

| p₁₂ | 0.26 | |

| p₁₃ | 0.25 | |

| p₃₁ | 0.59 | |

| p₃₃ | 0.14 | |

| p₄₄ | -0.08 | |

| p₆₆ | -0.04 |

Multiconfigurational Wavefunction Theory (CASPT2) for Excited State Modeling in Yttrium Orthovanadate (YVO₄)

While DFT is powerful for ground-state properties, modeling the excited electronic states, particularly in doped YVO₄, often requires more sophisticated methods. Multiconfigurational wavefunction theories, such as Complete Active Space Perturbation Theory of the Second Order (CASPT2), are highly precise for this purpose. arxiv.org CASPT2 accurately treats both static and dynamic electron correlation, which is essential for describing the complex electronic structure of transition metal and lanthanide ions in a crystal lattice. respectprogram.org

CASPT2 calculations have been successfully used to model the excitation spectra of dopants like Ce³⁺ in YVO₄. arxiv.org These studies often employ an embedded cluster approach, where the dopant and its immediate environment are treated with high-level quantum chemistry, while the rest of the crystal is represented by a simpler model. The accuracy of CASPT2 allows for a robust comparison with experimental absorption and emission spectra, providing detailed insights into the nature of electronic transitions, such as the 4f → 5d transitions in Ce³⁺-doped YVO₄.

Embedded Cluster Approaches in Solid-State Calculations of Yttrium Orthovanadate (YVO₄)

Modeling localized phenomena, such as dopant ions or defects, within a periodic crystal presents a significant theoretical challenge. The embedded cluster approach is a powerful strategy to address this. arxiv.org In this method, a small, chemically significant part of the crystal (the cluster, e.g., a dopant ion and its nearest-neighbor oxygen atoms) is treated with a high-level, accurate quantum mechanical method. The influence of the rest of the infinite crystal (the embedding) is included through a more approximate potential.